molecular formula C17H18N2O2 B8391449 2-Amino-3-benzoyl-N,N-dimethylphenylacetamide

2-Amino-3-benzoyl-N,N-dimethylphenylacetamide

Cat. No. B8391449
M. Wt: 282.34 g/mol
InChI Key: CBDVPOKBVAEIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CSC(C(=O)N(C)C)c1cccc(C(=O)c2ccccc2)c1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[NH2:1][c:2]1[c:3]([CH:16]([C:17](=[O:18])[N:19]([CH3:20])[CH3:21])[S:22][CH3:23])[cH:4][cH:5][cH:6][c:7]1[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[NH2:1][c:2]1[c:3]([CH2:16][C:17](=[O:18])[N:19]([CH3:20])[CH3:21])[cH:4][cH:5][cH:6][c:7]1[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]

Inputs

Step One
Name
CSC(C(=O)N(C)C)c1cccc(C(=O)c2ccccc2)c1N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CSC(C(=O)N(C)C)c1cccc(C(=O)c2ccccc2)c1N
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
CN(C)C(=O)Cc1cccc(C(=O)c2ccccc2)c1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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